

Iodomethane-d3: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Iodomethane-d3	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the core physical and chemical properties of **Iodomethane-d3** (CD₃I). It is designed to be an essential resource for professionals in research, science, and drug development who utilize isotopically labeled compounds. This guide summarizes key quantitative data, outlines detailed experimental methodologies for property determination and synthesis, and visualizes fundamental chemical processes involving this compound.

Core Physical and Chemical Properties

lodomethane-d3, also known as deuterated methyl iodide, is a colorless to light-red liquid that is a valuable reagent in organic synthesis, particularly for introducing a deuterated methyl group into molecules.[1][2] Its physical and chemical characteristics are crucial for its application in areas such as peptide and glycan analysis, isotopic labeling for tracer studies, and as a standard in mass spectrometry and NMR spectroscopy.[3][4]

Quantitative Data Summary

The following tables provide a consolidated summary of the key physical and chemical properties of **Iodomethane-d3**.

Table 1: General and Physical Properties



Property	Value	Reference(s)
Chemical Formula	CD₃I	[5][6]
Molecular Weight	144.96 g/mol	[5][6]
Appearance	Colorless to light red liquid	[1][3]
Melting Point	-66.5 °C	[3][7][8]
Boiling Point	42 °C	[3][5][7]
Density	2.329 g/mL at 25 °C	[5][7][9]
Refractive Index (n20/D)	1.5262	[3][7][9]
Vapor Density	4.89 (vs air)	[9][10]
Vapor Pressure	375 mmHg at 20 °C	[11]

Table 2: Solubility and Stability

Property	Description	Reference(s)
Solubility in Water	14 g/L at 20 °C	[12][13]
Solubility in Organic Solvents	Soluble in ethanol, acetone, ether, chloroform, and methanol.[10][14][15][16]	
Stability	Stable under normal conditions.[14] Light and moisture sensitive.[3][14][17] Often stabilized with copper.[7] [9]	
Incompatibilities	Strong bases, strong oxidizing agents.[3][14][17]	_

Table 3: Isotopic and Spectroscopic Data



Property	Value/Description	Reference(s)
Isotopic Purity (atom % D)	≥99.5%	[7][9][18]
¹ H NMR	A singlet is observed for the non-deuterated analog at ~2.16 ppm in CDCl ₃ . Due to the high deuteration, the proton signal in lodomethaned3 is significantly reduced.	[4]
¹³ C NMR	A signal is observed around -20 ppm for the non- deuterated analog. The C-D coupling in lodomethane-d3 will result in a multiplet.	[19]
Mass Shift	M+3 compared to the non- deuterated analog.	[9]

Experimental Protocols

This section details the methodologies for the synthesis of **lodomethane-d3** and the determination of its key physical and spectroscopic properties.

Synthesis of Iodomethane-d3 from Methanol-d4

A common laboratory-scale synthesis of **lodomethane-d3** involves the reaction of deuterated methanol (Methanol-d4) with iodine, facilitated by a reducing agent such as red phosphorus. This method is based on the in-situ formation of phosphorus triiodide.

Materials and Equipment:

- Round-bottom flask with a reflux condenser
- · Heating mantle
- Distillation apparatus



- Methanol-d4 (CD₃OD)
- Red phosphorus
- Iodine (I₂)
- Drying agent (e.g., anhydrous calcium chloride)

Procedure:

- In a round-bottom flask, a mixture of red phosphorus and Methanol-d4 is prepared.
- Iodine is slowly added to the cooled and stirred mixture. The reaction is exothermic.
- After the addition is complete, the mixture is gently refluxed to drive the reaction to completion.
- The reaction mixture is then cooled to room temperature.
- The **lodomethane-d3** is isolated from the reaction mixture by distillation.
- The collected distillate is washed with a dilute solution of sodium thiosulfate to remove any remaining iodine, followed by a water wash.
- The product is then dried over a suitable drying agent like anhydrous calcium chloride and redistilled to obtain pure **lodomethane-d3**.

A more contemporary approach involves the use of a transition metal catalyst in a hydrogen atmosphere to generate iodomethane in situ from deuterated methanol and iodine.[3]

Determination of Boiling Point (Micro Method)

Due to the volatile and flammable nature of **lodomethane-d3**, a micro boiling point determination is a suitable and safer method.

Materials and Equipment:

Thiele tube or a similar heating bath (e.g., oil bath with a beaker)



- Thermometer
- Small test tube (e.g., 6 x 50 mm)
- Capillary tube (sealed at one end)
- Rubber band or wire to attach the test tube to the thermometer

Procedure:

- A few drops of **lodomethane-d3** are placed into the small test tube.
- The capillary tube is placed inside the test tube with its open end down.
- The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in the Thiele tube containing a heating oil, with the thermometer bulb positioned correctly.
- The Thiele tube is heated gently, causing the air trapped in the capillary tube to bubble out.
- Heating is continued until a steady stream of bubbles emerges from the capillary tube,
 indicating that the vapor pressure of the liquid equals the external pressure.
- The heat is then removed, and the apparatus is allowed to cool.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[20]

Determination of Density

The density of a volatile liquid like **lodomethane-d3** can be determined using a pycnometer or a volumetric flask.

Materials and Equipment:

Pycnometer or a small volumetric flask with a stopper



- Analytical balance
- Constant temperature water bath

Procedure:

- The clean, dry pycnometer is accurately weighed.
- The pycnometer is filled with **Iodomethane-d3**, ensuring no air bubbles are trapped, and then stoppered.
- The filled pycnometer is placed in a constant temperature water bath (e.g., at 25°C) to allow the liquid to reach thermal equilibrium.
- Any excess liquid that expands out of the capillary in the stopper is carefully removed.
- The outside of the pycnometer is dried thoroughly, and it is weighed again.
- The weight of the lodomethane-d3 is determined by subtracting the weight of the empty pycnometer.
- The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.
- The density of lodomethane-d3 is calculated by dividing its mass by the volume of the pycnometer.

Spectroscopic Analysis Protocols

- 2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: A small amount of **Iodomethane-d3** is dissolved in a deuterated solvent (e.g., CDCl₃, though for observing the residual proton signal, a different solvent might be chosen). A typical concentration is 5-25 mg in 0.5-0.7 mL of solvent.
- ¹H NMR: The high isotopic purity (≥99.5% D) means the residual proton signal will be very small. The spectrum is acquired to confirm the absence of significant proton-containing impurities.



- ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. The carbon atom, being bonded to three deuterium atoms, will appear as a multiplet due to C-D coupling. This can be used to confirm the structure and isotopic labeling.
- ²H (Deuterium) NMR: A deuterium NMR spectrum can be run to confirm the presence and chemical environment of the deuterium atoms, which will show a characteristic singlet for the CD₃ group.

2.4.2. Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat liquid **lodomethane-d3** is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution in a suitable solvent like CCl₄ can be prepared and analyzed in an IR cell.
- Analysis: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The C-D stretching vibrations will appear at a lower frequency (around 2255 cm⁻¹) compared to the C-H stretches (around 3000 cm⁻¹) of the non-deuterated analog, providing clear evidence of deuteration. The C-I stretching frequency is also a characteristic feature, typically found in the far-IR region (around 500-600 cm⁻¹).

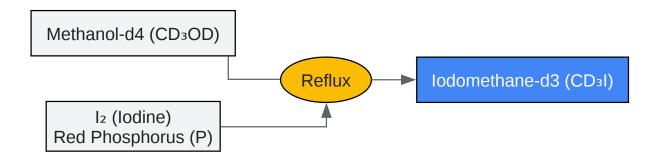
2.4.3. Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **lodomethane-d3** is prepared in a volatile solvent (e.g., methanol or acetonitrile).
- Analysis: The sample is introduced into the mass spectrometer, often using a direct infusion or GC-MS setup. Electron ionization (EI) is a common technique. The mass spectrum will show a molecular ion (M+) peak at m/z corresponding to the mass of CD₃I (approximately 145), which is three mass units higher than that of non-deuterated iodomethane (CH₃I, m/z 142). This mass shift is a definitive confirmation of the isotopic labeling.

Visualizations of Chemical Processes Synthetic Pathway of Iodomethane-d3

The following diagram illustrates a common laboratory synthesis of **Iodomethane-d3** from Methanol-d4.



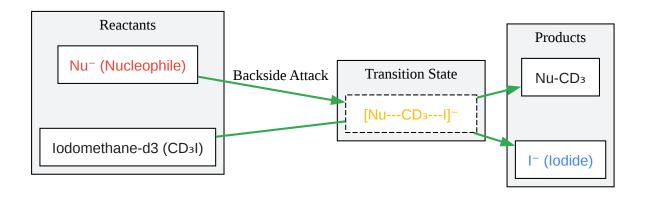


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Caption: Synthesis of **Iodomethane-d3** from Methanol-d4.

SN2 Reaction Mechanism with Iodomethane-d3

lodomethane-d3 is an excellent substrate for SN2 (bimolecular nucleophilic substitution) reactions, serving as a source for the deuterated methyl group. The diagram below depicts the concerted, backside attack of a nucleophile on **lodomethane-d3**.



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Caption: SN2 reaction mechanism involving **lodomethane-d3**.

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